1-Benzyl-3-methyl-1,4-diazepane;dihydrochloride 1-Benzyl-3-methyl-1,4-diazepane;dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16476971
InChI: InChI=1S/C13H20N2.2ClH/c1-12-10-15(9-5-8-14-12)11-13-6-3-2-4-7-13;;/h2-4,6-7,12,14H,5,8-11H2,1H3;2*1H
SMILES:
Molecular Formula: C13H22Cl2N2
Molecular Weight: 277.23 g/mol

1-Benzyl-3-methyl-1,4-diazepane;dihydrochloride

CAS No.:

Cat. No.: VC16476971

Molecular Formula: C13H22Cl2N2

Molecular Weight: 277.23 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-3-methyl-1,4-diazepane;dihydrochloride -

Specification

Molecular Formula C13H22Cl2N2
Molecular Weight 277.23 g/mol
IUPAC Name 1-benzyl-3-methyl-1,4-diazepane;dihydrochloride
Standard InChI InChI=1S/C13H20N2.2ClH/c1-12-10-15(9-5-8-14-12)11-13-6-3-2-4-7-13;;/h2-4,6-7,12,14H,5,8-11H2,1H3;2*1H
Standard InChI Key PDFBGUMDLUWKAX-UHFFFAOYSA-N
Canonical SMILES CC1CN(CCCN1)CC2=CC=CC=C2.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 1-benzyl-3-methyl-1,4-diazepane dihydrochloride consists of a diazepane ring—a seven-membered saturated heterocycle with nitrogen atoms at positions 1 and 4. The benzyl group (C₆H₅CH₂) at position 1 introduces aromaticity and lipophilicity, while the methyl group at position 3 contributes to steric effects and electronic modulation. The dihydrochloride salt formation involves protonation of both nitrogen atoms, enhancing aqueous solubility.

Table 1: Key Structural and Physical Properties

PropertyValue
Molecular FormulaC₁₃H₂₂Cl₂N₂
Molecular Weight277.23 g/mol
IUPAC Name1-benzyl-3-methyl-1,4-diazepane dihydrochloride
Canonical SMILESCC1CN(CCCN1)CC2=CC=CC=C2.Cl.Cl
Hydrogen Bond Donors2 (from HCl)
Hydrogen Bond Acceptors4 (2 N, 2 Cl)

The compound’s logP (partition coefficient) is estimated to be moderately lipophilic due to the benzyl group, facilitating membrane permeability in biological systems.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): Proton NMR reveals distinct signals for the benzyl aromatic protons (δ 7.2–7.4 ppm), methyl group (δ 1.0–1.2 ppm), and diazepane backbone protons (δ 2.5–3.5 ppm).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 277.23, consistent with the molecular weight.

Synthesis and Purification

Synthetic Routes

The synthesis typically involves a two-step process:

  • Formation of 1-Benzyl-3-methyl-1,4-diazepane: Benzylamine reacts with 3-methyl-1,4-diazepane in a polar aprotic solvent (e.g., acetonitrile) under reflux, facilitated by a base such as triethylamine.

  • Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt, which is purified via recrystallization from ethanol/water mixtures.

Reaction Scheme:

Benzylamine+3-Methyl-1,4-diazepaneBaseSolvent1-Benzyl-3-methyl-1,4-diazepaneHClDihydrochloride Salt\text{Benzylamine} + \text{3-Methyl-1,4-diazepane} \xrightarrow[\text{Base}]{\text{Solvent}} \text{1-Benzyl-3-methyl-1,4-diazepane} \xrightarrow{\text{HCl}} \text{Dihydrochloride Salt}

Industrial-Scale Production

Optimized conditions for large-scale synthesis include:

  • Continuous Flow Reactors: Enhance reaction efficiency and yield.

  • Chromatographic Purification: Reverse-phase HPLC ensures >98% purity .

Applications in Scientific Research

Material Science Applications

The compound’s rigid bicyclic structure makes it a candidate for:

  • Ligand Design: Coordination with transition metals in catalytic systems.

  • Polymer Additives: Enhancing thermal stability in polyamide composites .

Comparative Analysis with Related Compounds

(3R)-1-Benzyl-3-methyl-1,4-diazepan-2-one

This lactam derivative shares the diazepane core but replaces one amine with a ketone. Key differences include:

  • Molecular Weight: 204.27 g/mol vs. 277.23 g/mol.

  • Solubility: The lactam’s ketone group reduces water solubility compared to the dihydrochloride salt.

Table 2: Structural and Functional Comparison

Property1-Benzyl-3-methyl-1,4-diazepane Dihydrochloride(3R)-1-Benzyl-3-methyl-1,4-diazepan-2-one
Molecular FormulaC₁₃H₂₂Cl₂N₂C₁₂H₁₆N₂O
Nitrogen Positions1 and 41 and 4
Functional GroupsAmines, Benzyl, MethylLactam, Benzyl, Methyl
Aqueous SolubilityHigh (due to HCl)Moderate

Future Research Directions

Biological Profiling

  • In Vivo Studies: Assess pharmacokinetics and toxicity in model organisms.

  • Target Identification: Screen against neurological and metabolic targets using high-throughput assays .

Synthetic Advancements

  • Enantioselective Synthesis: Develop chiral catalysts to access stereoisomers for structure-activity studies .

  • Green Chemistry: Substitute acetonitrile with biodegradable solvents in large-scale synthesis.

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